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Compound of Interest

Compound Name: Skf 107457

Cat. No.: B1681688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the foundational synthesis of SKF-81297, a potent and

selective D1 dopamine receptor agonist. The information presented is collated from seminal

patents and key research publications, providing a comprehensive resource for chemists and

pharmacologists in the field of drug development. This guide outlines the core chemical

reactions, experimental procedures, and quantitative data associated with the preparation of

this influential research compound.

Core Synthesis Strategy
The synthesis of SKF-81297, chemically known as (±)-6-chloro-2,3,4,5-tetrahydro-1-phenyl-1H-

3-benzazepine-7,8-diol, is rooted in the construction of the 1-phenyl-substituted tetrahydro-1H-

3-benzazepine scaffold. The foundational methods for creating this core structure are detailed

in U.S. Patent 3,393,192. Subsequent modifications, specifically the introduction of the chloro

and dihydroxy functionalities at the 6, 7, and 8 positions of the benzazepine ring, were later

described by Weinstock and colleagues in a 1980 publication in the Journal of Medicinal

Chemistry.

The overall synthetic approach can be conceptualized as a multi-step process:

Formation of the Benzazepine Core: Construction of the fundamental 1-phenyl-2,3,4,5-

tetrahydro-1H-3-benzazepine structure.
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Functionalization of the Aromatic Ring: Introduction of substituents on the benzene ring of

the benzazepine core to yield the desired chloro and dihydroxy pattern.

Experimental Protocols
Synthesis of the 1-Phenyl-2,3,4,5-tetrahydro-1H-3-
benzazepine Scaffold (Adapted from U.S. Patent
3,393,192)
The foundational patent describes a general methodology for the synthesis of 1-phenyl-

substituted tetrahydro-1H-3-benzazepines. A representative procedure involves the following

key transformations:

Step 1: N-alkylation and Cyclization

A suitable N-substituted phenethylamine derivative is reacted with a phenylacetyl halide or a

related electrophile. The resulting amide intermediate undergoes intramolecular cyclization,

often promoted by a Lewis acid or dehydrating agent, to form the seven-membered

benzazepine ring.

Illustrative Protocol:

To a solution of a 2-(substituted-phenyl)ethylamine in an inert solvent such as benzene or

toluene, an equimolar amount of a phenylacetyl chloride is added dropwise at room

temperature.

The reaction mixture is stirred for several hours until the formation of the corresponding N-[2-

(substituted-phenyl)ethyl]-2-phenylacetamide is complete.

The intermediate amide is then treated with a cyclizing agent, such as polyphosphoric acid

or phosphorus pentoxide, at elevated temperatures (e.g., 100-150 °C) to effect the

intramolecular Friedel-Crafts type cyclization, yielding the 1-phenyl-2,3,4,5-tetrahydro-1H-3-

benzazepin-2-one.

Reduction of the resulting lactam, typically with a powerful reducing agent like lithium

aluminum hydride in an ethereal solvent (e.g., tetrahydrofuran), affords the desired 1-phenyl-

2,3,4,5-tetrahydro-1H-3-benzazepine.
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Synthesis of SKF-81297 (Adapted from Weinstock et al.,
J. Med. Chem. 1980, 23, 973-975)
This key publication details the specific synthesis of SKF-81297, starting from a pre-formed

benzazepine precursor.

Step 2: Chlorination and Demethylation

The synthesis of SKF-81297 involves the chlorination of a dimethoxy-substituted benzazepine

precursor, followed by demethylation to unmask the catechol functionality.

Detailed Methodology:

Chlorination: 7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is dissolved in a

suitable solvent, such as glacial acetic acid. To this solution, a chlorinating agent, for

instance, sulfuryl chloride (SO₂Cl₂), is added portion-wise at a controlled temperature,

typically around 0-10 °C. The reaction is monitored until the desired 6-chloro-7,8-dimethoxy-

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is formed.

Demethylation: The resulting 6-chloro-7,8-dimethoxy intermediate is then subjected to

demethylation. A common and effective method involves treatment with a strong Lewis acid,

such as boron tribromide (BBr₃), in an anhydrous, inert solvent like dichloromethane at low

temperatures (e.g., -78 °C to room temperature). The reaction cleaves the methyl ethers to

yield the dihydroxy product.

Salt Formation and Purification: The crude product is typically converted to its hydrobromide

salt by treatment with hydrobromic acid. Purification is achieved through recrystallization

from a suitable solvent system, such as ethanol-ether, to afford SKF-81297 hydrobromide as

a crystalline solid.

Quantitative Data
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Parameter Value Reference

Molecular Formula C₁₆H₁₆ClNO₂ Commercial Suppliers

Molecular Weight 289.76 g/mol Commercial Suppliers

Appearance White to off-white solid Commercial Suppliers

Purity (typical) ≥98% Commercial Suppliers

Note: Specific reaction yields and detailed analytical data (NMR, MS, etc.) for each synthetic

step are typically found within the experimental sections of the cited patent and journal article.

Visualizing the Synthesis and Signaling Pathway
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of SKF-81297, highlighting the

transition from the core benzazepine scaffold to the final functionalized molecule.

Simplified Synthetic Workflow for SKF-81297

Core Scaffold Synthesis (U.S. Patent 3,393,192) Functionalization (Weinstock et al., 1980)
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Caption: Simplified Synthetic Workflow for SKF-81297.

SKF-81297 Signaling Pathway
SKF-81297 exerts its biological effects by acting as an agonist at the D1 dopamine receptor, a

G protein-coupled receptor (GPCR). Activation of the D1 receptor initiates a downstream

signaling cascade primarily mediated by the Gαs/olf subunit of the G protein complex. This

leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP)

levels, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various

downstream targets, leading to the modulation of neuronal excitability and gene expression.
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SKF-81297 D1 Receptor Signaling Pathway
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Caption: SKF-81297 D1 Receptor Signaling Pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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